Cas no 1990-77-8 (Syringaresinol diacetate)
Syringaresinol diacetate Chemical and Physical Properties
Names and Identifiers
-
- Syringaresinol diacetate
- (1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis-2,6 -dimethoxy-4,1-phenylene diacetate
- Syringaresil diacetate
- (+-)-1-Butyrylamino-4,6-dimethyl-benzocyclobuten
- (+-)-1c,4c-Bis-(4-acetoxy-3,5-dimethoxy-phenyl)-(3ar,6ac)-tetrahydro-furo[3,4-c]furan
- AC1L709A
- AG-F-11867
- CTK4H0195
- N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide
- N-(3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)butanamide
- NSC186235
- [ "" ]
- DL-Syringaresinol diacetate
- [4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate
- HY-N1189
- [4-[6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate
- CS-0016480
- FS-9522
- 1990-77-8
- DA-67882
- AKOS032948535
-
- Inchi: 1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3/t17-,18-,23+,24+/m0/s1
- InChI Key: FEDJEJQAGQWOHV-XZUXRINTSA-N
- SMILES: O1C[C@@H]2[C@@H](C3C=C(C(=C(C=3)OC)OC(C)=O)OC)OC[C@@H]2[C@H]1C1C=C(C(=C(C=1)OC)OC(C)=O)OC
Computed Properties
- Exact Mass: 502.18400
- Monoisotopic Mass: 502.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 36
- Rotatable Bond Count: 10
- Complexity: 671
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 108A^2
- XLogP3: 2.4
Experimental Properties
- Color/Form: Powder
- Density: 1.2±0.1 g/cm3
- Boiling Point: 556.4±50.0 °C at 760 mmHg
- Flash Point: 236.2±30.2 °C
- PSA: 107.98000
- LogP: 3.64680
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
Syringaresinol diacetate Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Syringaresinol diacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5083-1 mg |
Syringaresinol diacetate |
1990-77-8 | 1mg |
¥2035.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S88570-5mg |
(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis-2,6 -dimethoxy-4,1-phenylene diacetate |
1990-77-8 | 5mg |
¥4000.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5083-1 ml * 10 mm |
Syringaresinol diacetate |
1990-77-8 | 1 ml * 10 mm |
¥ 4230 | 2024-07-19 | ||
| A2B Chem LLC | AB08506-5mg |
Syringaresinol Diacetate |
1990-77-8 | 98.0% | 5mg |
$494.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5083-5 mg |
Syringaresinol diacetate |
1990-77-8 | 98% | 5mg |
¥ 2,760 | 2023-07-10 | |
| TargetMol Chemicals | TN5083-1 mL * 10 mM (in DMSO) |
Syringaresinol diacetate |
1990-77-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4230 | 2023-09-15 | |
| TargetMol Chemicals | TN5083-5mg |
Syringaresinol diacetate |
1990-77-8 | 5mg |
¥ 2760 | 2024-07-19 |
Syringaresinol diacetate Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Syringaresinol diacetate
Introduction to Syringaresinol diacetate (CAS No. 1990-77-8)
Syringaresinol diacetate, with the chemical formula C20H22O6, is a naturally occurring stilbenoid derivative that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, identified by its unique CAS number 1990-77-8, is primarily derived from the plant species of the genus *Syringa*, particularly *Syringa vulgaris*. Its structural properties, characterized by a diacetylated form of syringaresinol, make it a subject of interest for its potential bioactivities and mechanistic insights into its interactions with biological systems.
The chemical structure of Syringaresinol diacetate features a phenyl ring connected to two aromatic rings through a central double bond, with acetyl groups attached to the hydroxyl positions. This configuration imparts unique reactivity and solubility characteristics, enabling its application in various biochemical assays and drug discovery pipelines. The compound’s solubility profile in organic solvents such as methanol and dimethyl sulfoxide (DMSO) facilitates its use in high-throughput screening (HTS) platforms, where it can be tested against a wide array of biological targets.
In recent years, Syringaresinol diacetate has been the focus of numerous studies due to its demonstrated pharmacological properties. Research has highlighted its potential as an antioxidant, anti-inflammatory, and anticancer agent. The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species (ROS) and modulate the activity of enzymes such as lipoxygenase and cyclooxygenase. These effects are particularly relevant in the context of chronic inflammatory diseases and neurodegenerative disorders, where oxidative stress plays a pivotal role in disease progression.
One of the most compelling aspects of Syringaresinol diacetate is its mechanism of action as an inhibitor of specific signaling pathways involved in cancer cell proliferation. Preclinical studies have shown that it can modulate the activity of kinases such as EGFR (epidermal growth factor receptor) and Akt, which are crucial for cell survival and proliferation. Furthermore, its ability to induce apoptosis in cancer cells by activating caspase-dependent pathways has been documented in several in vitro models. These findings have positioned Syringaresinol diacetate as a promising candidate for further development into a chemotherapeutic agent.
The anti-inflammatory properties of Syringaresinol diacetate have also been extensively studied. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha), IL-1β (interleukin-1 beta), and IL-6 (interleukin-6) in macrophage cell lines. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling, a key transcription factor involved in inflammation. Given the widespread use of nonsteroidal anti-inflammatory drugs (NSAIDs), Syringaresinol diacetate offers an alternative approach with potentially fewer side effects associated with long-term use.
Recent advancements in natural product chemistry have enabled a deeper understanding of how Syringaresinol diacetate interacts with biological targets at the molecular level. Techniques such as X-ray crystallography and computational modeling have been employed to elucidate its binding modes with enzymes and receptors. These studies have revealed that Syringaresinol diacetate can form stable complexes with proteins involved in metabolic pathways, suggesting its potential role in modulating cellular metabolism. This insight could be particularly valuable in the context of metabolic disorders such as diabetes and obesity.
The pharmacokinetic profile of Syringaresinol diacetate is another area that has attracted considerable interest. Studies have shown that it exhibits moderate oral bioavailability and can distribute widely throughout various tissues upon administration. Its metabolic stability suggests that it can undergo multiple rounds of enzymatic degradation, which may influence its duration of action. Further research is needed to optimize delivery systems that enhance its bioavailability while minimizing potential side effects.
In conclusion, Syringaresinol diacetate represents a fascinating compound with diverse bioactivities that make it a valuable asset in pharmaceutical research. Its potential applications span from treating chronic inflammatory diseases to addressing cancer and metabolic disorders. As research continues to uncover new mechanisms by which this compound exerts its effects, it is likely that Syringaresinol diacetate will emerge as a key player in future therapeutic strategies.
1990-77-8 (Syringaresinol diacetate) Related Products
- 73354-15-1(9-O-Acetyl-4,4'-di-O-methyllariciresinol)
- 32971-25-8((+)-Pinoresinol diacetate)
- 79114-77-5(3-Furanmethanol,tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-, a-acetate, (2S,3R,4R)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)